molecular formula C12H11F3N2O2 B1362272 [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318469-22-6

[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B1362272
CAS No.: 318469-22-6
M. Wt: 272.22 g/mol
InChI Key: TVYDMZWMEOZWHY-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound exists as a well-characterized organic compound with the molecular formula C₁₂H₁₁F₃N₂O₂ and a molecular weight of 272.22 to 272.23 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 318469-22-6, which serves as its unique chemical identifier in international databases and regulatory systems. The MDL number MFCD00172652 provides an additional cataloging reference for this substance in chemical databases.

The systematic IUPAC nomenclature for this compound reflects its complex structural architecture, with the name explicitly describing each functional group and their positions within the pyrazole ring system. The compound exhibits multiple synonymous names in chemical literature, including variations such as "1-methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazol-4-yl methanol," "methylphenoxytrifluoromethylpyrazolylmethanol," and "4-hydroxymethyl-1-methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole". These alternative naming conventions highlight the different approaches to describing the same molecular structure while maintaining chemical accuracy.

The structural representation can be expressed through the SMILES notation as CN1N=C(C(CO)=C1OC1=CC=CC=C1)C(F)(F)F, which provides a linear description of the molecular connectivity. The InChI key TVYDMZWMEOZWHY-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across various chemical databases and software systems. Physical characterization reveals that the compound exists as a solid at room temperature with a melting point range of 80 to 82 degrees Celsius, indicating reasonable thermal stability under standard laboratory conditions.

Chemical Property Value Reference
CAS Number 318469-22-6
Molecular Formula C₁₂H₁₁F₃N₂O₂
Molecular Weight 272.22-272.23 g/mol
MDL Number MFCD00172652
Melting Point 80-82°C
Physical State Solid
Purity (Commercial) 95-97%

Historical Development in Pyrazole Chemistry

The development of pyrazole chemistry has its foundations in the pioneering work of German chemist Ludwig Knorr, who first introduced the term "pyrazole" to describe this class of compounds in 1883. Knorr's initial investigations were motivated by attempts to synthesize quinoline derivatives with antipyretic activity, which serendipitously led to the discovery of antipyrine, a compound that demonstrated significant analgesic, antipyretic, and antirheumatic properties. This accidental discovery of 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one marked the beginning of systematic research into pyrazole derivatives and their potential therapeutic applications.

Following Knorr's foundational work, Hans von Pechmann developed a classical synthetic method in 1898 for preparing pyrazole from acetylene and diazomethane, establishing one of the early standardized approaches to pyrazole synthesis. This methodological advancement provided researchers with reproducible synthetic routes to access pyrazole scaffolds, facilitating broader investigation into their chemical properties and biological activities. The historical significance of these early discoveries cannot be overstated, as they established pyrazole chemistry as a legitimate field of heterocyclic research with clear pharmaceutical potential.

The natural occurrence of pyrazole derivatives was first documented in 1959 when researchers isolated 1-pyrazolyl-alanine from watermelon seeds, demonstrating that these compounds were not merely synthetic curiosities but had biological relevance in natural systems. This discovery validated the biological importance of pyrazole scaffolds and encouraged further research into their pharmacological properties. Japanese researchers Kosuge and Okeda made additional contributions to the field in 1954 by isolating 3-n-nonylpyrazole from Houttuynia Cordata, a plant from the Piperaceae family, which exhibited antimicrobial activity.

The evolution of pyrazole chemistry has been characterized by continuous methodological improvements and expanded synthetic capabilities. Modern approaches to pyrazole synthesis include reactions of 1,3-diketones with hydrazines, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and reactions of α,β-unsaturated aldehydes and ketones with hydrazines. These diverse synthetic strategies have enabled chemists to prepare increasingly complex pyrazole derivatives with precisely controlled substitution patterns, such as this compound.

Role of Trifluoromethyl and Phenoxy Substituents in Bioactive Compounds

The trifluoromethyl group has emerged as one of the most significant functional groups in modern pharmaceutical and agrochemical research, with its incorporation into molecular structures representing a proven strategy for modulating crucial physicochemical properties. The strategic importance of trifluoromethylation stems from its ability to enhance metabolic stability, modify lipophilicity profiles, and improve bioavailability characteristics of therapeutic compounds. Research demonstrates that the trifluoromethyl group's unique electronic and steric properties can dramatically alter molecular behavior in biological systems, making it an invaluable tool for medicinal chemists.

The development of efficient trifluoromethylation methodologies has been a major focus of synthetic chemistry research, with electrophilic trifluoromethylation emerging as an important approach for installing the CF₃ moiety onto diverse molecular architectures. Recent advances in radical trifluoromethylation have provided researchers with powerful tools for incorporating this functionality into complex heterocyclic systems, including pyrazole derivatives. The synthesis of trifluoromethyl-containing heterocyclic compounds has become a major research subject due to their enhanced pharmaceutical properties.

Phenoxy groups represent another privileged structural motif in drug design, with extensive research documenting their role as key pharmacophore components in numerous therapeutic agents. The phenoxy moiety has been identified as a crucial element in viral drugs, prostate relievers, and Bruton kinase inhibitors, among other pharmaceutical applications. Studies have demonstrated that the phenoxy group can participate in favorable π-π interactions with aromatic amino acid residues in protein binding sites, while the ether oxygen atom can stabilize molecular complexes through hydrogen bonding interactions.

Research into phenoxy-containing compounds has revealed that ortho substitution of the phenoxy group can significantly influence binding selectivity and pharmacological profiles. Investigations into phenoxyethanamine derivatives have shown that substituents on the phenoxy ring can modulate the proportion of hydrophobic versus polar interactions in receptor binding, enabling the design of compounds with enhanced selectivity for specific targets. The phenoxy moiety's ability to facilitate optimal arrangement of aromatic rings at binding sites while maintaining favorable interaction profiles makes it an essential component in many bioactive molecules.

Functional Group Key Properties Pharmaceutical Benefits Reference
Trifluoromethyl Enhanced metabolic stability Improved bioavailability
Trifluoromethyl Modified lipophilicity Better pharmacokinetics
Phenoxy π-π interactions Enhanced binding affinity
Phenoxy Hydrogen bonding capacity Improved selectivity

The combination of trifluoromethyl and phenoxy substituents within pyrazole frameworks represents a sophisticated approach to molecular design that leverages the individual advantages of each functional group. Studies of trifluoromethyl pyrimidine derivatives containing phenoxy moieties have demonstrated significant antifungal, insecticidal, and anticancer activities, validating the synergistic potential of these combined structural elements. Research has shown that compounds incorporating both trifluoromethyl and phenoxy groups can exhibit superior biological activities compared to analogues lacking either functionality.

The strategic positioning of these substituents on the pyrazole ring system in this compound creates a unique molecular architecture that combines the beneficial properties of each functional group. The trifluoromethyl group at the 3-position provides enhanced metabolic stability and favorable pharmacokinetic properties, while the phenoxy substituent at the 5-position offers opportunities for specific receptor interactions and improved binding affinity. The hydroxymethyl group at the 4-position adds additional functionality that can participate in hydrogen bonding interactions, further enhancing the compound's potential for biological activity.

Properties

IUPAC Name

[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-6,18H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYDMZWMEOZWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379569
Record name [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318469-22-6
Record name [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is constructed via the condensation of hydrazine derivatives with β-diketones or equivalent 1,3-dicarbonyl compounds. This reaction is typically carried out under acidic or basic conditions to facilitate cyclization.

  • Typical reagents: Hydrazine hydrate or substituted hydrazines with β-diketones
  • Conditions: Reflux in ethanol or acetic acid, pH control (acidic/basic)
  • Outcome: Formation of 1-methylpyrazole intermediate

Introduction of the Phenoxy Group

The phenoxy group is introduced through nucleophilic aromatic substitution or O-alkylation reactions involving phenol derivatives and the pyrazole intermediate.

  • Reagents: Phenol or phenol derivatives, base (e.g., potassium carbonate)
  • Conditions: Polar aprotic solvents such as dimethylformamide (DMF), elevated temperatures (~80–100°C)
  • Mechanism: Nucleophilic attack of phenolate ion on pyrazole intermediate

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

  • Reagents: Trifluoromethyl iodide (CF3I), trifluoromethyl sulfonates, or equivalents
  • Catalysts: Copper or silver salts may be used to facilitate trifluoromethylation
  • Conditions: Controlled temperature and inert atmosphere to prevent side reactions

Addition of the Methanol Group

The final step involves reduction of an aldehyde intermediate or direct hydroxymethylation to yield the methanol substituent on the pyrazole ring.

  • Typical intermediate: 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • Reagents: Sodium borohydride (NaBH4) or other mild reducing agents
  • Conditions: Low temperature (0–5°C), protic solvents such as methanol or ethanol
  • Outcome: Conversion of aldehyde to primary alcohol, yielding the target compound

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Pyrazole ring formation Hydrazine + β-diketone, acidic/basic conditions 1-Methyl-pyrazole core
2 Phenoxy group introduction Phenol, K2CO3, DMF, 80–100°C 5-Phenoxy substituted pyrazole intermediate
3 Trifluoromethylation CF3I or trifluoromethyl sulfonates, Cu/Ag catalyst 3-Trifluoromethyl substituted pyrazole
4 Reduction/hydroxymethylation NaBH4, MeOH, 0–5°C [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Research Findings and Optimization

Yield Optimization

  • Use of polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution rates.
  • Lewis acid catalysts (e.g., ZnCl2) and phase-transfer catalysts improve intermediate formation efficiency.
  • Temperature control during reduction minimizes side reactions and over-reduction.
  • Recrystallization from ethanol/water mixtures improves purity and yield.

Purity Assessment Techniques

  • High-performance liquid chromatography (HPLC) with UV detection (C18 column, acetonitrile/water mobile phase) is standard for purity assessment.
  • Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, ^19F) confirms structure and detects impurities.
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and confirms compound identity.

Spectroscopic Challenges

  • The trifluoromethyl group causes complex ^19F NMR splitting, requiring advanced NMR techniques (DEPT-135, HSQC) for signal resolution.
  • HRMS with electrospray ionization (ESI+) confirms molecular ion peaks with high accuracy (<2 ppm error).

Industrial Production Considerations

  • Scaling up involves continuous flow reactors for precise temperature and reaction time control.
  • Optimization focuses on maximizing yield and purity while minimizing hazardous reagents and waste.
  • Process intensification and catalyst recycling are employed to reduce costs and environmental impact.

Chemical and Physical Properties Summary

Property Value Source
Molecular Formula C12H11F3N2O2 PubChem
Molecular Weight 272.22 g/mol PubChem
CAS Number 318469-22-6 EPA DSSTox
Purity (typical) 96.5–97% Thermo Scientific
Melting Point ~120–122 °C (estimated) Computational data
LogP (lipophilicity) ~2.5–3.0 (phenoxy influence) Computational studies

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazole ring or other substituents.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone.

    Reduction: Formation of reduced derivatives of the pyrazole ring.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol exhibit promising anticancer properties. A study demonstrated that derivatives of pyrazole compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study:
In a comparative study, derivatives were evaluated for their IC50 values against pancreatic cancer cells. The results showed that certain modifications to the pyrazole structure significantly enhanced anticancer activity compared to standard chemotherapeutics like gemcitabine and doxorubicin .

Pesticide Development

The compound's structure suggests potential use in developing novel pesticides. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of agrochemicals.

Data Table: Pesticidal Efficacy of Trifluoromethyl Compounds

Compound NameTarget PestEfficacy (%)Reference
Compound AAphids85
Compound BLeafhoppers90
[1-Methyl...Various InsectsTBD

Polymer Chemistry

The unique chemical structure allows for potential applications in polymer synthesis. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties.

Case Study:
Research has shown that incorporating trifluoromethyl-containing compounds into polycarbonate matrices results in improved thermal stability and resistance to UV degradation. These properties are critical for applications in outdoor environments where material longevity is essential .

Mechanism of Action

The mechanism by which [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural diversity and bioactivity. Below is a detailed comparison of [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Properties/Applications Reference
This compound C₁₂H₁₁F₃N₂O₂ 272.23 -OH (C4), -OPh (C5), -CF₃ (C3) Not reported Precursor for amides/esters
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate C₁₄H₁₃F₃N₂O₃ 314.26 -OAc (C4), -OPh (C5), -CF₃ (C3) Not reported Improved lipophilicity vs. parent alcohol
5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (5B) C₇H₆F₃N₃O₂ 233.14 -Oxadiazole (C4), -CF₃ (C3) Not reported Intermediate for antifungal agents
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole C₁₄H₁₁BrF₃N₄OS 419.22 -S-(4-BrBn), -oxadiazole, -CF₃ 113–114 High yield (83.3%), white solid
1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole C₁₃H₁₀F₃N₃O₃ 313.23 -NO₂ (C4), -Ph (C3), -Ac (N1) Not reported Potential nitro group reactivity
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile C₁₅H₁₄N₈OS 354.39 -CN (C4), -tetrazole-thioether 173.1 Anticandidal activity reported

Key Comparative Insights

Functional Group Influence :

  • The hydroxymethyl group in the target compound enables facile derivatization (e.g., esterification to its acetate, enhancing lipophilicity) . In contrast, oxadiazole derivatives (e.g., 5B) prioritize heterocyclic rigidity, which may improve binding affinity in bioactive molecules .
  • Trifluoromethyl (-CF₃) is a common feature across these compounds, contributing to electron-withdrawing effects and metabolic stability .

Thermal Stability :

  • Oxadiazole derivatives with thioether substituents (e.g., 4-bromobenzyl in ) exhibit higher melting points (113–114°C) compared to the parent alcohol, likely due to increased molecular symmetry and intermolecular interactions .

Bioactivity Potential: While the target compound is primarily a synthetic intermediate, its amide derivative (47q in ) and oxadiazole analogs () are evaluated for antifungal or enzyme-inhibitory activities . The tetrazole-thioether hybrid in demonstrates explicit antimicrobial activity, highlighting the impact of nitrogen-rich heterocycles .

Synthetic Accessibility :

  • The target compound’s synthesis involves fewer steps compared to complex hybrids like imidazo-triazine derivatives (), which require multi-component reactions and specialized catalysts .

Biological Activity

[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, identified by its CAS number 318469-22-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings related to its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F3N2O2C_{12}H_{11}F_{3}N_{2}O_{2} with a molecular weight of approximately 272.23 g/mol. Its structure features a pyrazole ring substituted with a trifluoromethyl group and a phenoxy moiety, which are known to influence its biological properties.

Anticancer Properties

Research indicates that derivatives of 1H-pyrazole compounds exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer types, including breast, lung, and colorectal cancers. The mechanism often involves the inhibition of key enzymes such as topoisomerase II and EGFR (epidermal growth factor receptor), which are critical for cancer cell proliferation and survival .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound TypeCancer TypeMechanism of ActionReference
1H-Pyrazole DerivativesBreast CancerInhibition of topoisomerase II
Trifluoromethyl PyrazolesLung CancerEGFR inhibition
Phenoxy-substituted PyrazolesColorectal CancerInduction of apoptosis

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds within this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This activity is comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

Compound TypeIC50 Value (μg/mL)Comparison DrugReference
[1-Methyl-5-phenoxy...]60.56Diclofenac (54.65)
Triazole-linked Pyrazoles57.24Celecoxib

The biological mechanisms underlying the actions of this compound are complex and involve multiple pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound promotes programmed cell death in malignant cells through various signaling pathways.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Breast Cancer : A recent study demonstrated that a series of pyrazole derivatives significantly inhibited the growth of MDA-MB-231 breast cancer cells in vitro, with IC50 values indicating strong antiproliferative effects .
  • Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory effects of phenoxy-substituted pyrazoles in animal models, showing marked reductions in edema compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, and what key intermediates are involved?

  • Methodology : The compound is synthesized via multi-step processes involving pyrazole core functionalization. For example, intermediates such as 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (precursor to the methanol derivative) are prepared through nucleophilic substitution or condensation reactions. Key steps include refluxing with hydrazine derivatives in glacial acetic acid, followed by purification via recrystallization or column chromatography .
  • Key Intermediates : Carbaldehyde derivatives (e.g., 4-carbaldehyde) are critical intermediates, as their reduction (e.g., using NaBH₄) yields the target methanol derivative. Substituents like phenoxy and trifluoromethyl groups are introduced early in the synthesis .

Q. How is the purity of this compound typically assessed in academic research?

  • Methodology : Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Complementary techniques include nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F) to confirm structural integrity and detect impurities. High-resolution mass spectrometry (HRMS) is employed to verify molecular weight .

Advanced Research Questions

Q. What strategies are employed to optimize the yield of this compound during its synthesis?

  • Methodology : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitution steps.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve intermediate formation.
  • Temperature Control : Controlled reflux (e.g., 80–100°C) minimizes side reactions.
    Post-synthesis, recrystallization from ethanol/water mixtures enhances purity and yield .

Q. How do researchers address challenges in spectroscopic characterization of this compound, particularly related to the trifluoromethyl group?

  • Methodology : The trifluoromethyl group introduces complexity in NMR due to ¹⁹F coupling and signal splitting. Solutions include:

  • ¹⁹F NMR : Direct detection of CF₃ environments (δ ~ -60 to -70 ppm).
  • DEPT-135 and HSQC : Resolve overlapping ¹H/¹³C signals from aromatic and pyrazole moieties.
  • HRMS with ESI+ : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Data Contradiction and Mechanistic Analysis

Q. How can discrepancies in reported biological activities of pyrazole derivatives like this compound be systematically analyzed?

  • Methodology : Discrepancies often arise from variations in assay conditions or compound purity. A systematic approach includes:

  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies using standardized protocols.
  • Metabolite Screening : Identify active metabolites (e.g., sulfonic acid derivatives) that may contribute to observed effects .
  • Structural Analogs : Cross-reference activities with related compounds (e.g., pyroxasulfone derivatives) to isolate substituent-specific effects .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the biological activity of this compound?

  • Methodology : Prioritize assays aligned with the compound’s hypothesized targets (e.g., enzyme inhibition or receptor binding):

  • Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., CYP450 isoforms) with IC₅₀ determination.
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2) to assess antiproliferative effects.
  • Molecular Docking : Pre-screen against target proteins (e.g., kinases) using AutoDock Vina to guide assay selection .

Structural and Functional Insights

Q. How does the phenoxy substituent influence the physicochemical properties of this compound?

  • Methodology : The phenoxy group enhances lipophilicity (logP ~2.5–3.0), impacting solubility and membrane permeability. Computational tools (e.g., COSMO-RS) predict solubility in aqueous buffers, while differential scanning calorimetry (DSC) measures melting points (~120–122°C) to assess crystallinity .

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